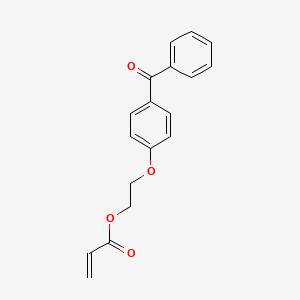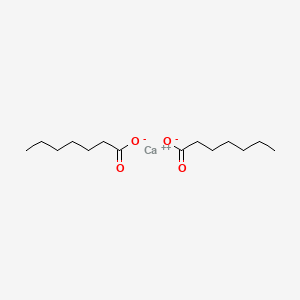
N-chloro-N-cyclohexylcyclohexanamine
Vue d'ensemble
Description
N-chloro-N-cyclohexylcyclohexanamine: is an organic compound with the molecular formula C₁₂H₂₂ClN. It is a derivative of cyclohexylamine, where one of the hydrogen atoms is replaced by a chlorine atom. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Chlorination of N-cyclohexylcyclohexanamine: The primary method for synthesizing N-chloro-N-cyclohexylcyclohexanamine involves the chlorination of N-cyclohexylcyclohexanamine. This reaction typically occurs in the presence of a chlorinating agent such as sodium hypochlorite or chlorine gas under controlled conditions.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures. The reaction mixture is stirred continuously to ensure complete chlorination.
Industrial Production Methods:
Batch Process: In industrial settings, the batch process is commonly used for the production of this compound. This involves mixing the reactants in a reactor and allowing the reaction to proceed to completion.
Continuous Process: For large-scale production, a continuous process may be employed. This involves the continuous addition of reactants and removal of products, ensuring a steady supply of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-chloro-N-cyclohexylcyclohexanamine can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to N-cyclohexylcyclohexanamine by using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and palladium on carbon are commonly used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of N-cyclohexylcyclohexanamine.
Reduction Products: N-cyclohexylcyclohexanamine.
Substitution Products: Compounds where the chlorine atom is replaced by other functional groups.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: N-chloro-N-cyclohexylcyclohexanamine is used as an intermediate in the synthesis of various organic compounds.
Reagent in Chemical Reactions: It serves as a reagent in various chemical reactions, including chlorination and substitution reactions.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the effects of chlorinated amines on biological systems.
Medicine:
Pharmaceutical Research: this compound is investigated for its potential use in pharmaceutical formulations and drug development.
Industry:
Chemical Manufacturing: It is used in the manufacturing of various chemicals and materials.
Polymer Industry: The compound is used in the production of certain polymers and resins.
Mécanisme D'action
Molecular Targets and Pathways:
Chlorination Mechanism: The chlorine atom in N-chloro-N-cyclohexylcyclohexanamine can participate in various chemical reactions, acting as an electrophile.
Biological Pathways: In biological systems, the compound may interact with cellular components, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
N-cyclohexylcyclohexanamine: This compound is similar but lacks the chlorine atom.
Dicyclohexylamine: Another similar compound where two cyclohexyl groups are attached to the nitrogen atom.
Uniqueness:
Chlorine Atom: The presence of the chlorine atom in N-chloro-N-cyclohexylcyclohexanamine makes it unique and imparts distinct chemical properties.
Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from its non-chlorinated counterparts.
Propriétés
IUPAC Name |
N-chloro-N-cyclohexylcyclohexanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClN/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBSRZMPVJHVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507289 | |
| Record name | N,N-Dicyclohexylhypochlorous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22824-16-4 | |
| Record name | N,N-Dicyclohexylhypochlorous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(1-Methylpiperidin-2-yl)methyl]piperazine](/img/structure/B3049894.png)






![N-[(2-chlorophenyl)methylideneamino]benzamide](/img/structure/B3049903.png)
![1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene](/img/structure/B3049906.png)
![4-[(Bromomethyl)sulfonyl]morpholine](/img/structure/B3049907.png)
